2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)
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Overview
Description
2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole) is a complex organic compound that features a pyridine core substituted with methylene bridges connecting to benzothiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole) typically involves the reaction of 2,6-bis(bromomethyl)pyridine with 2-mercaptobenzothiazole. The reaction is carried out in a suitable solvent such as acetonitrile, under reflux conditions for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the methylene bridges, where nucleophiles replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole) involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions by facilitating the transfer of electrons or protons. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to antimicrobial or antitumor effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzoxazole): Similar structure but with oxygen atoms instead of sulfur.
2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzimidazole): Contains nitrogen atoms in place of sulfur.
2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole): The title compound itself.
Uniqueness
2,2’-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole) is unique due to the presence of sulfur atoms in the benzothiazole rings, which can impart distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting biological activity .
Properties
CAS No. |
65177-32-4 |
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Molecular Formula |
C21H15N3S2 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[[6-(1,3-benzothiazol-2-ylmethyl)pyridin-2-yl]methyl]-1,3-benzothiazole |
InChI |
InChI=1S/C21H15N3S2/c1-3-10-18-16(8-1)23-20(25-18)12-14-6-5-7-15(22-14)13-21-24-17-9-2-4-11-19(17)26-21/h1-11H,12-13H2 |
InChI Key |
GZRUYVFZUCSGDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=NC(=CC=C3)CC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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